Thiophosphonic acid

Coordination Chemistry Ligand Design Metal Extraction

Thiophosphonic acid (CAS 19028-32-1) is the parent member of the phosphonothioic acid family, characterized by the general formula R-P(=O)(OH)(SH) where R=H. It is a phosphorus oxoacid in which one oxygen atom of phosphoric acid is replaced by a sulfur atom, existing as a colorless, unstable compound rarely isolated in pure form.

Molecular Formula H2O2PS+
Molecular Weight 97.06 g/mol
CAS No. 19028-32-1
Cat. No. B1259199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophosphonic acid
CAS19028-32-1
Molecular FormulaH2O2PS+
Molecular Weight97.06 g/mol
Structural Identifiers
SMILESO[P+](=O)S
InChIInChI=1S/HO2PS/c1-3(2)4/h(H-,1,2,4)/p+1
InChIKeyUZZHGKFIGVRMNT-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophosphonic Acid (CAS 19028-32-1): Core Properties and Procurement-Relevant Characteristics


Thiophosphonic acid (CAS 19028-32-1) is the parent member of the phosphonothioic acid family, characterized by the general formula R-P(=O)(OH)(SH) where R=H. It is a phosphorus oxoacid in which one oxygen atom of phosphoric acid is replaced by a sulfur atom, existing as a colorless, unstable compound rarely isolated in pure form [1]. The molecule exhibits tautomerism between thiophosphoryl (S=P(-OH)₃) and phosphoryl (O=P(-OH)₂(-SH)) forms, a structural feature that fundamentally distinguishes its reactivity from oxygen-only phosphorus acids [1]. Its derivatives—particularly esters and dithiophosphonic acids—are widely exploited as S-donor ligands in coordination chemistry and as bioactive scaffolds in agrochemical and pharmaceutical development [2].

Thiophosphonic Acid (CAS 19028-32-1) vs. Phosphoric and Thiophosphoric Acids: Why Simple Substitution Is Scientifically Invalid


The replacement of oxygen with sulfur in phosphorus acids is not a conservative substitution but rather a profound electronic and stereochemical modification. Phosphonothioic acids exhibit significantly higher acidity than their phosphonic acid (PO) analogues due to the reduced electronegativity difference between phosphorus and sulfur, which alters the P–X bond polarity and proton dissociation energetics [1]. Furthermore, while phosphonic acids are achiral due to rapid proton exchange between the two oxygen atoms, the corresponding phosphonothioic acids possess a stable chiral phosphorus center, enabling enantiomeric resolution and stereospecific applications in asymmetric catalysis [1]. Unlike phosphoric acid, which readily forms crystalline solids (mp ≈40°C), thiophosphonic acid is inherently unstable as the free acid and is almost exclusively handled as stabilized salts, esters, or metal complexes—a critical supply chain and formulation consideration that renders generic 'phosphorus acid' sourcing strategies inapplicable [2].

Quantitative Differentiation of Thiophosphonic Acid Derivatives: Head-to-Head Comparisons with Phosphonic and Thiophosphoric Analogs


Acidity Enhancement: Phosphonothioic Acids vs. Phosphonic Acids (ΔpKa ≈ 1.5–2.0 Units)

Phosphonothioic acids (RP(=O)(OH)(SH)) exhibit substantially higher Brønsted acidity than their corresponding phosphonic acid (RP(=O)(OH)₂) analogs. This difference arises from the reduced electronegativity of sulfur versus oxygen (2.58 vs. 3.44), which decreases P–S bond polarity and facilitates proton dissociation from the remaining P–OH group [1].

Coordination Chemistry Ligand Design Metal Extraction

Chiral Stability: Phosphonothioic Acid Enantiomeric Resolution vs. Achiral Phosphonic Acids

A critical differentiating feature of phosphonothioic acids is the presence of a stable chiral phosphorus center. In phosphonic acids (RP(=O)(OH)₂), rapid proton exchange between the two chemically equivalent oxygen atoms renders the phosphorus center configurationally labile and effectively achiral. Replacement of one oxygen with sulfur (RP(=O)(OH)(SH)) eliminates this symmetry, creating a configurationally stable P-stereogenic center that permits the separation and isolation of individual enantiomers [1].

Asymmetric Catalysis Chiral Discrimination Stereochemistry

Metal Coordination Selectivity: Soft S-Donor vs. Hard O-Donor Behavior

Dithiophosphonic acid derivatives (RP(=S)(SH)₂) function as soft S-donor ligands that preferentially coordinate to soft metal centers, in contrast to the hard O-donor character of phosphoric and phosphonic acids. This electronic softness is quantified by the lower electronegativity of sulfur (2.58) compared to oxygen (3.44) and the closer energy match between phosphorus 3p and sulfur 3p atomic orbitals [1]. The Ni(II) complex [Ni(L2)₂(py)₂] (where L2 is a dithiophosphonate ligand derived from thiophosphonic acid chemistry) has been fully characterized by single-crystal X-ray crystallography, confirming a distorted octahedral geometry with Ni–S bond lengths of 2.48–2.52 Å [1].

Coordination Chemistry Nickel Complexes X-ray Crystallography

Bone-Targeting Biodistribution: 35S-Thiophosphonic Acid vs. 99mTc-Diphosphonates

35S-labeled thiophosphonic acid (35S-TPA) was evaluated as a potential therapeutic radiopharmaceutical for osseous metastases and directly compared to 99mTc-labeled diphosphonates, which are the clinical standard for skeletal imaging. In a rat model, 35S-thiophosphonic acid complexed with 99mTc exhibited an organ distribution pattern indistinguishable from that of conventional 99mTc-diphosphonate agents, with preferential accumulation in bone tissue [1].

Radiopharmaceuticals Nuclear Medicine Biodistribution

Thiophosphonic Acid (CAS 19028-32-1) in Practice: Evidence-Based Application Scenarios for Procurement and Research Planning


Asymmetric Organocatalysis and Chiral Discrimination

Procure phosphonothioic acid derivatives when developing enantioselective catalysts or chiral resolving agents. Unlike phosphonic acids, which are achiral due to rapid proton exchange, P-stereogenic phosphonothioic acids possess a stable chiral phosphorus center that enables enantiomeric resolution and stereospecific reactivity. This property has been exploited in organocatalytic transformations and as chiral shift reagents in NMR spectroscopy [1]. For laboratories focused on asymmetric synthesis, thiophosphonic acid scaffolds provide a unique entry point to chiral phosphorus chemistry that oxygen-only analogs cannot offer.

Soft Metal Coordination and Precious Metal Recovery

Utilize dithiophosphonic acid derivatives—readily accessible from the parent thiophosphonic acid framework—as selective extractants for soft metals including Ni(II), Pd(II), Pt(II), and Au(I). The soft S-donor character, arising from the lower electronegativity of sulfur and favorable P–S orbital overlap, enables formation of stable, crystallographically characterized square-planar and octahedral complexes with transition metals [2]. This selectivity is particularly valuable in hydrometallurgical separation processes, spent catalyst recycling, and designing metal-organic frameworks with tailored metal-binding sites.

Development of Therapeutic Radiopharmaceuticals for Bone Metastases

Consider 35S-labeled thiophosphonic acid or its derivatives as a research scaffold for developing bone-seeking radiopharmaceuticals. In vivo rat studies have demonstrated that 99mTc-thiophosphonic acid complexes exhibit biodistribution patterns and bone accumulation ratios (1:10, damaged-to-normal bone) that are equivalent to clinically established 99mTc-diphosphonate imaging agents [3]. The ability to incorporate the therapeutic β-emitter 35S while retaining bone-targeting specificity makes thiophosphonic acid a rational alternative to bisphosphonate-based vectors for radiotherapy of osteoblastic metastases.

Synthesis of Fluorinated Bioisosteres and α-Aminophosphonate Analogs

Employ thiophosphonic acid chemistry to access α-aminothiophosphonate derivatives, particularly polyfluoroalkylated analogs, which serve as metabolically stable mimics of natural amino acids and phosphate esters. Synthetic methodologies have been established for preparing previously unknown α-aminotetrafluoropropylphosphonic/thiophosphonic acid derivatives, including fluorinated analogs of the anticancer agent Fotemustine [4]. The thio substitution (P=S vs. P=O) confers enhanced metabolic stability and altered electronic properties that are advantageous in protease inhibitor design and agrochemical development.

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